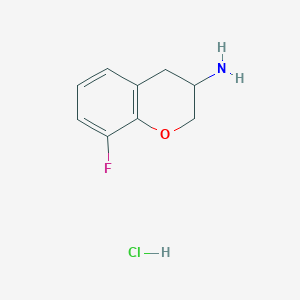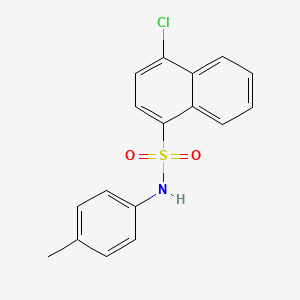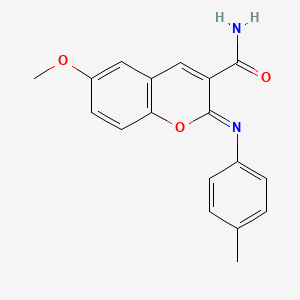![molecular formula C19H15N5O2 B2466473 3-(3-Methylphenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one CAS No. 872591-06-5](/img/structure/B2466473.png)
3-(3-Methylphenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrido[2,3-d]pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
Numerous methods for the synthesis of pyrimidines are described . For example, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .
Molecular Structure Analysis
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Chemical Reactions Analysis
Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Applications De Recherche Scientifique
Synthesis and Biological Activity
This compound is involved in the synthesis of new thiazolo[3,2-a]pyrimidine derivatives, which have been screened for their in vitro antibacterial and antitubercular activities. The synthesis process includes the formation of S-alkylated derivatives followed by intramolecular cyclization, leading to the creation of compounds with significant biological activities (Cai et al., 2016).
Another research area focuses on the design and synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) based on the pyrazolo[1,5-a]pyrimidine scaffold, aiming to achieve anti-inflammatory properties without ulcerogenic activity, showing a new class of NSAIDs (Auzzi et al., 1983).
Antimicrobial Additives
The compound has also found application in the development of new antimicrobial additives for surface coatings and printing ink paste. These additives, based on pyrimidine derivatives, exhibit very good antimicrobial effects when incorporated into polyurethane varnishes and printing ink, enhancing both the physical and mechanical resistances of these formulations (El‐Wahab et al., 2015).
Anticonvulsant and Antiprotozoal Activities
Research into 6-methyl-2-((2-oxo-2-arylethyl)thio)pyrimidin-4(3H)-one derivatives has revealed their potential for anticonvulsant activity. The synthesis of these compounds and their cyclization products has led to findings of a regularity in the structure-activity relationship, with some compounds showing promising anticonvulsant effects (Severina et al., 2019).
Additionally, novel bis-benzamidino imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines synthesized from phenacyl bromide derivatives have shown strong antiprotozoal activity, particularly against Trypanosoma brucei rhodesiense, providing a new avenue for therapeutic intervention against protozoal infections (Ismail et al., 2008).
Mécanisme D'action
Target of Action
The primary targets of 3-(3-Methylphenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one are Cyclin-Dependent Kinases (CDKs) . CDKs are a family of protein kinases that regulate the cell cycle. They play a crucial role in controlling cell division and proliferation .
Mode of Action
This compound acts as an inhibitor of CDKs . It binds to the active site of these enzymes, disrupting their ability to phosphorylate and activate other proteins that are necessary for cell division . This results in the arrest of the cell cycle, preventing the proliferation of cells .
Biochemical Pathways
The inhibition of CDKs affects several biochemical pathways. Primarily, it disrupts the cell cycle, halting the progression from the G1 phase to the S phase . This prevents DNA replication and cell division. Additionally, it can induce apoptosis, or programmed cell death, in cancer cells .
Pharmacokinetics
Its degree of lipophilicity suggests that it may diffuse easily into cells
Result of Action
The result of the action of this compound is the inhibition of cell proliferation . By disrupting the cell cycle, it prevents the division and growth of cells. This can be particularly effective in the treatment of diseases characterized by rapid cell proliferation, such as cancer .
Orientations Futures
Propriétés
IUPAC Name |
3-(3-methylphenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O2/c1-13-6-5-9-15(10-13)24-18-17(21-22-24)19(26)23(12-20-18)11-16(25)14-7-3-2-4-8-14/h2-10,12H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYCVZFILOQISNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=C(C(=O)N(C=N3)CC(=O)C4=CC=CC=C4)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3As,5S)-5-methoxy-1,1-dioxo-3a,4,5,6-tetrahydropyrrolo[1,2-b][1,2]thiazol-3-one](/img/structure/B2466390.png)
![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2466391.png)


![(2E)-N-[2-(4-chlorophenyl)ethyl]-3-(3-nitrophenyl)prop-2-enamide](/img/structure/B2466397.png)

![8-[(4-benzylpiperazin-1-yl)methyl]-7-(4-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2466399.png)

![5-((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2466404.png)

amine](/img/structure/B2466409.png)

![6-(3-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2466412.png)
